ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4-phenylthiazole-5-carboxylate
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Overview
Description
- Ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4-phenylthiazole-5-carboxylate is a synthetic compound with potential biological activity.
- It contains a thiazole ring, a benzamide group, and a 3,4-dihydroisoquinoline moiety.
Synthesis Analysis
- The synthesis of this compound involves the reaction of appropriate starting materials, likely through a multistep process.
- Further details on the synthetic route would require a review of relevant literature.
Molecular Structure Analysis
- The molecular formula is C₂₃H₂₁N₃O₇S₂ with a molecular weight of 515.56 g/mol .
- The compound likely has a complex three-dimensional structure due to the presence of multiple functional groups.
Chemical Reactions Analysis
- The compound may participate in various chemical reactions, including hydrolysis, esterification, and nucleophilic substitution.
- Specific reactions would depend on the functional groups and reaction conditions.
Physical And Chemical Properties Analysis
- Solubility, melting point, and stability are important properties.
- Experimental data would be required to provide accurate information.
Scientific Research Applications
Synthesis and Characterization for Potential Applications
Ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4-phenylthiazole-5-carboxylate, due to its complex structure, is a compound of interest in the synthesis and development of potential antimicrobial agents. Research has shown that derivatives of similar compounds, synthesized through various chemical reactions, have been screened for antibacterial and antifungal activities against a range of pathogens including Eschericia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, C. albicans, A. niger, and A. clavatus (Desai et al., 2007).
Chemical Transformations and Biological Screening
Another aspect of research involves the synthesis of bioactive molecules with fluoro substituted benzothiazoles, comprising sulphonamido quinazolinyl imidazole, for biological and pharmacological screening. These synthesized compounds, with varying functional groups, have been tested for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, indicating a broad spectrum of potential therapeutic applications (Patel et al., 2009).
Exploration of Catalytic Synthesis Techniques
The compound's structural analogs have been utilized in advanced synthesis techniques, such as rhodium-catalyzed synthesis of 4-bromo-1,2-dihydroisoquinolines. This method, involving the intramolecular reaction of a benzyl bromide and an α-imino carbene, showcases the potential of using such compounds in developing new catalytic synthesis methods that could lead to novel chemical entities (He et al., 2016).
Central Nervous System Activity
Research into related compounds has also demonstrated potential central nervous system (CNS) activity, where certain derivatives have caused loss of motor control in experimental models, although with noted toxicity. This line of investigation highlights the possibility of developing new CNS-active compounds or therapeutic agents from ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4-phenylthiazole-5-carboxylate and its derivatives (Hung et al., 1985).
Safety And Hazards
- Safety data, toxicity, and potential hazards are essential considerations.
- Consult relevant safety sheets and literature for detailed information.
Future Directions
- Investigate its potential as a drug candidate or agrochemical.
- Explore modifications to enhance its activity or reduce toxicity.
properties
IUPAC Name |
ethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O5S2/c1-2-36-27(33)25-24(20-9-4-3-5-10-20)29-28(37-25)30-26(32)21-12-14-23(15-13-21)38(34,35)31-17-16-19-8-6-7-11-22(19)18-31/h3-15H,2,16-18H2,1H3,(H,29,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSABXUCQUIQASK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4-phenylthiazole-5-carboxylate |
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